Pyridine-3-sulfonyl chloride

Overview

Description

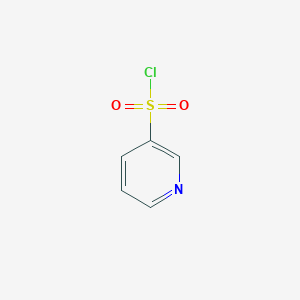

Pyridine-3-sulfonyl chloride is an organic compound with the molecular formula C5H4ClNO2S. It is a colorless to light yellow liquid that is sensitive to moisture and decomposes upon contact with water . This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .

Mechanism of Action

Target of Action

Pyridine-3-sulfonyl chloride is a reagent used in the synthesis of pyrimidine derivatives . It is primarily targeted towards the formation of these derivatives, which have been found to exhibit anti-proliferative activity against negative breast cancer cells .

Mode of Action

The mode of action of this compound involves the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . This process is used to synthesize the corresponding pyridine-3-sulfonyl chlorides . The synthesized pyridine-3-sulfonyl chlorides are then converted to pyridine-3-sulfonic acids and -sulfonyl amides .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of pyrimidine derivatives . These derivatives can then interact with various biochemical pathways in the body, particularly those related to the proliferation of breast cancer cells .

Result of Action

The primary result of the action of this compound is the formation of pyrimidine derivatives . These derivatives have been found to exhibit anti-proliferative activity against negative breast cancer cells , indicating a potential therapeutic application.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and can easily hydrolyze and deteriorate when exposed to water . Therefore, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability and efficacy.

Biochemical Analysis

Cellular Effects

It is known that exposure to sulfonyl chlorides can cause severe skin burns and eye damage, and may cause respiratory irritation . These effects suggest that Pyridine-3-sulfonyl chloride could potentially have significant impacts on cell function.

Molecular Mechanism

It is known that sulfonyl chlorides can react with amines to form sulfonamides . This suggests that this compound could potentially interact with biomolecules such as proteins and enzymes, leading to changes in their function.

Temporal Effects in Laboratory Settings

It is known that sulfonyl chlorides are generally stable under normal conditions but can decompose in the presence of moisture .

Metabolic Pathways

It is known that sulfonyl chlorides can react with amines to form sulfonamides , suggesting that this compound could potentially be involved in similar reactions in metabolic pathways.

Transport and Distribution

It is known that sulfonyl chlorides are generally lipophilic, suggesting that they could potentially diffuse across cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The reaction is typically carried out by adding phosphorus pentachloride to a solution of pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. The reaction mixture is then subjected to distillation under reduced pressure to purify the this compound .

Another method involves the use of a microchannel reactor, where 3-aminopyridine, 1,5-naphthalenedisulfonic acid, and isoamyl nitrite undergo diazotization. The resulting diazonium salt reacts with thionyl chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs the phosphorus pentachloride method due to its simplicity and high yield. The process involves careful control of reaction conditions to minimize byproduct formation and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: In the presence of water, this compound hydrolyzes to form pyridine-3-sulfonic acid.

Common Reagents and Conditions:

Thionyl Chloride: Used in the synthesis of this compound from diazonium salts.

Amines: React with this compound to form sulfonamide derivatives.

Major Products:

Pyridine-3-sulfonamides: Formed from the reaction with amines.

Pyridine-3-sulfonic acid: Formed from hydrolysis.

Scientific Research Applications

Pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pyridine-4-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 4-position.

Pyridine-2-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 2-position.

Benzene sulfonyl chloride: A related compound with a benzene ring instead of a pyridine ring.

Uniqueness: Pyridine-3-sulfonyl chloride is unique due to its position-specific reactivity, which allows for the selective synthesis of 3-substituted pyridine derivatives. This specificity makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .

Biological Activity

Pyridine-3-sulfonyl chloride is a sulfonyl chloride derivative of pyridine that has garnered attention in medicinal chemistry due to its biological activity and potential applications in drug development. This compound is primarily utilized as a reagent in organic synthesis and has been implicated in various biological processes, particularly through its interactions with cytochrome P450 enzymes.

This compound (CHClNOS) is synthesized from pyridine-3-sulfonic acid using phosphorus pentachloride (PCl) as a chlorinating agent. The general reaction can be summarized as follows:

- Reactants : Pyridine-3-sulfonic acid and PCl.

- Conditions : Heating at 120 °C with continuous stirring.

- Yield : Typically around 73% to 91% depending on the specific reaction conditions used .

Interaction with Cytochrome P450 Enzymes

This compound has been shown to bind to the active site of cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. This binding can influence the enzyme's activity, leading to alterations in drug metabolism and potential therapeutic effects .

Antibacterial Activity

Recent studies have explored the antibacterial properties of pyridine derivatives, including compounds related to this compound. For instance, a series of derivatives were synthesized and evaluated for their in vitro antibacterial activity against various strains, including Staphylococcus aureus and Enterococcus faecalis. The results indicated that modifications in the structure significantly affected antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MICs) as low as 32 μg/ml against S. aureus .

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives can be influenced by various structural modifications. Key findings from SAR studies include:

- Substituent Effects : The presence of different substituents on the pyridine ring can enhance or diminish antibacterial activity. For example, introducing fluorine atoms into certain positions on the ring has been associated with increased potency against multiple bacterial strains .

- Binding Mechanisms : The binding interactions between these compounds and their biological targets often involve hydrogen bonding and hydrophobic interactions, which are crucial for their efficacy .

Case Study 1: Antibacterial Evaluation

A study conducted by Jin et al. synthesized a range of pyridine derivatives, including those based on this compound. They found that compound 17g exhibited significant antibacterial activity with MIC values in the low microgram range against several gram-positive bacteria. The study emphasized the importance of structural features in determining the biological activity of these compounds .

Case Study 2: Cytochrome P450 Inhibition

Research investigating the inhibitory effects of this compound on cytochrome P450 enzymes revealed that this compound could modulate enzyme activity, potentially affecting drug metabolism pathways. This finding highlights the relevance of pyridine derivatives in pharmacology and toxicology, where understanding enzyme interactions is crucial for predicting drug interactions and side effects .

Properties

IUPAC Name |

pyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRNYKLYADJTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70936483 | |

| Record name | Pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-25-8 | |

| Record name | 3-Pyridinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16133-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70936483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Pyridine-3-sulfonyl chloride in chemical synthesis?

A1: this compound (3-PSC) is a versatile reagent in organic synthesis. It is primarily used as a dehydrating agent in condensation reactions to form amides from carboxylic acids and amines. [] This reagent is also widely employed in derivatizing compounds, particularly those containing phenolic hydroxyl groups, to enhance their detectability in analytical techniques like mass spectrometry. [, , ]

Q2: Can you elaborate on the use of this compound in analytical chemistry?

A2: this compound is highly effective in derivatizing compounds like bisphenol A (BPA) and its analogs, improving their ionization efficiency for mass spectrometry analysis. [, ] This derivatization significantly enhances sensitivity, allowing for the detection and quantification of these compounds, even at trace levels in complex matrices like breast milk. []

Q3: Are there any studies on the stability of this compound derivatives?

A3: Yes, research indicates that derivatives of bisphenol A and its analogs, when derivatized with this compound, demonstrate good stability. These derivatives have shown resilience to multiple freeze/thaw cycles, short-term storage at room temperature, and long-term cold storage, underscoring their suitability for analytical applications. []

Q4: Beyond amides and derivatization, what other reactions is this compound involved in?

A4: Research from 1970 showcases the reactivity of this compound in synthesizing various compounds. It reacts with hydrazine to yield a hydrazide, which acts as a precursor to semicarbazides and a range of hydrazones. [] Furthermore, reacting this compound with sodium azide forms an azide, demonstrating its versatility in generating diverse chemical entities. []

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of the sulfonyl chloride group (-SO2Cl) on the pyridine ring is key to its reactivity. This group is highly electrophilic, making it susceptible to nucleophilic attack. This allows it to readily react with amines to form amides, or with hydrazine and sodium azide to yield other useful intermediates. [, ] Additionally, the electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the sulfonyl chloride group, further contributing to its reactivity.

Q6: Has this compound been used in developing any specific types of compounds?

A6: Yes, research indicates its utility in preparing triazolopyrimidine derivatives, specifically 2,6-dimethoxy-N-(8-chloro-5-methoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) benzenesulfonamide and 2-methoxy-4-(trifluoromethyl)-N-(5,8-dimethoxy [, , ] triazolo [1,5-c] pyrimidin-2-yl) pyridine-3-sulfonamide. [] These compounds exhibit herbicidal properties, highlighting the potential of this compound in agricultural chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.